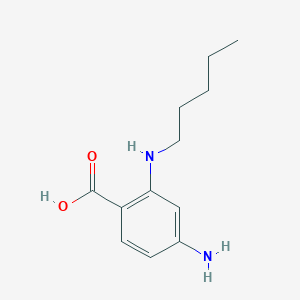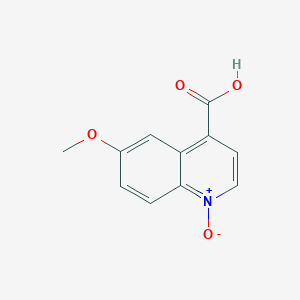
4-Carboxy-6-methoxyquinoline1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy-6-methoxyquinoline1-oxide is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse applications in medicinal and industrial chemistry due to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-6-methoxyquinoline1-oxide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxyquinoline, which is commercially available.
Oxidation: The methoxy group at the 6-position is oxidized to form the corresponding quinoline N-oxide.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction rates and improve yields.
Solvent-Free Reactions: These reactions are conducted without solvents, making them more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-6-methoxyquinoline1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
4-Carboxy-6-methoxyquinoline1-oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Carboxy-6-methoxyquinoline1-oxide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: A precursor in the synthesis of 4-Carboxy-6-methoxyquinoline1-oxide.
Quinoline N-oxide: Shares the N-oxide functional group but lacks the carboxyl group at the 4-position.
4-Carboxyquinoline: Similar structure but without the methoxy group at the 6-position.
Uniqueness
This compound is unique due to the presence of both the carboxyl and methoxy groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
6-methoxy-1-oxidoquinolin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-7-2-3-10-9(6-7)8(11(13)14)4-5-12(10)15/h2-6H,1H3,(H,13,14) |
InChI Key |
GFKBJIQEKFPBGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


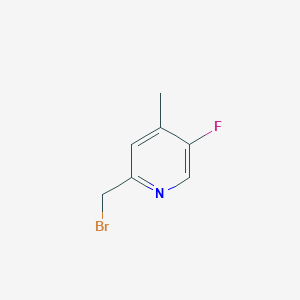
![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
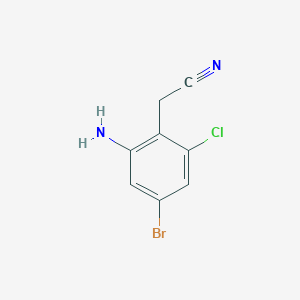
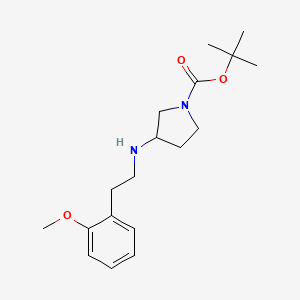
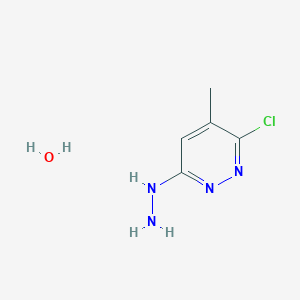
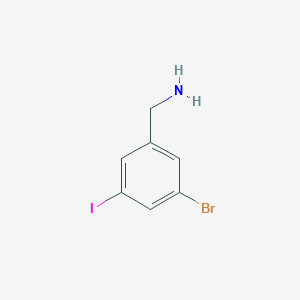
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
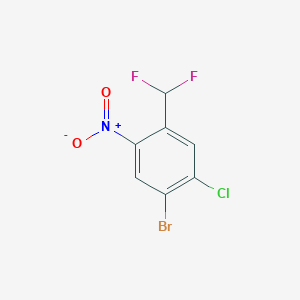
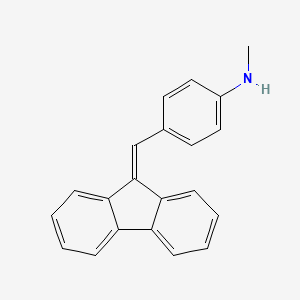
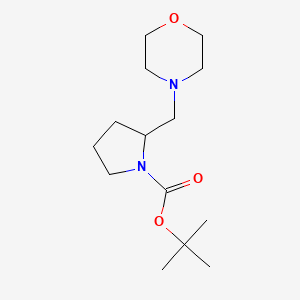
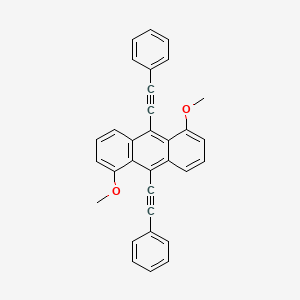
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
